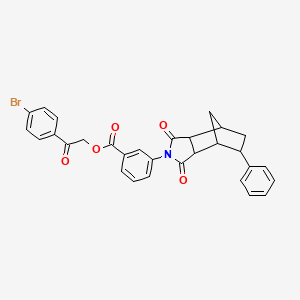

![molecular formula C27H52N3O7P B12462328 {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Brincidofovir, sold under the brand name Tembexa, is an antiviral drug used primarily for the treatment of smallpox. It is a lipid conjugate prodrug of cidofovir, designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir, effectively increasing its activity against double-stranded DNA viruses, as well as oral bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Brincidofovir is synthesized through the conjugation of cidofovir with a lipid molecule. The lipid aspect of the molecule mimics endogenous lysophosphatidylcholine, facilitating its entry into cells. The synthetic route involves the esterification of cidofovir with a lipid moiety, typically under mild acidic conditions to avoid degradation of the sensitive nucleotide analog .

Industrial Production Methods: Industrial production of brincidofovir involves large-scale esterification processes, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The process is designed to be scalable and cost-effective, ensuring that the drug can be produced in sufficient quantities for medical use .

Análisis De Reacciones Químicas

Types of Reactions: Brincidofovir undergoes several chemical reactions, including hydrolysis, phosphorylation, and oxidation. The primary reaction is the hydrolysis of the phosphodiester bond, releasing cidofovir, which is then phosphorylated to its active diphosphate form .

Common Reagents and Conditions:

Hydrolysis: Typically occurs under physiological conditions within the cell.

Phosphorylation: Catalyzed by cellular kinases.

Oxidation: Mediated by cytochrome P450 enzymes, particularly CYP4F2.

Major Products Formed:

Cidofovir: The primary active metabolite.

Cidofovir Diphosphate: The pharmacologically active form that inhibits viral DNA polymerase.

Aplicaciones Científicas De Investigación

Brincidofovir has been extensively studied for its antiviral properties. It is used in the treatment of various viral infections, including smallpox, cytomegalovirus, adenovirus, and herpes simplex virus. Its broad-spectrum antiviral activity makes it a valuable tool in both clinical and research settings .

In addition to its antiviral applications, brincidofovir has shown potential in treating other conditions. For example, it has been investigated for its antiproliferative properties in natural killer/T-cell lymphoma, demonstrating significant inhibition of cell viability in preclinical studies .

Mecanismo De Acción

Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule. Once inside the infected cell, the lipid molecule is cleaved, releasing cidofovir. Cidofovir is then phosphorylated to cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis. The drug acts as an acyclic nucleotide and incorporates itself into the viral DNA chain, thereby halting viral DNA synthesis .

Comparación Con Compuestos Similares

Brincidofovir is unique in its design as a lipid conjugate prodrug of cidofovir. This design enhances its oral bioavailability and reduces the nephrotoxicity typically associated with cidofovir. Similar compounds include:

Cidofovir: The parent compound, used intravenously with significant nephrotoxicity.

Tecovirimat: Another antiviral used for smallpox, with a different mechanism of action targeting the viral envelope protein

Brincidofovir’s lipid conjugation allows for oral administration and improved pharmacokinetics, making it a more convenient and potentially safer option compared to its parent compound .

Propiedades

IUPAC Name |

[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFKKQWPMNTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N3O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)

![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)

![1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12462276.png)

![1-(4-fluorophenyl)-N-[3-(imidazol-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462292.png)

![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)

![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)